molecular formula C11H8ClFN2O2 B1452767 Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate CAS No. 1189106-02-2

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Cat. No. B1452767
M. Wt: 254.64 g/mol
InChI Key: VLGMUJVHGFYKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a chemical compound with the empirical formula C11H8ClFN2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate can be represented by the SMILES string O=C(OCC)C1=NC2=CC(F)=CC=C2C(Cl)=N1 . This indicates that the molecule contains a quinazoline core with chlorine and fluorine substituents, and an ethyl ester group.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is 254.64 g/mol . It appears as a solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

properties

IUPAC Name

ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMUJVHGFYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671244
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

CAS RN

1189106-02-2
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
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Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Reactant of Route 3
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Reactant of Route 4
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

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